Cas no 2680784-13-6 (tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate)

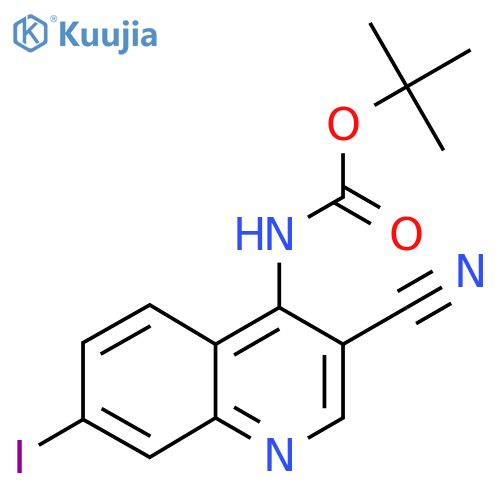

2680784-13-6 structure

商品名:tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680784-13-6

- EN300-28302951

- tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate

-

- インチ: 1S/C15H14IN3O2/c1-15(2,3)21-14(20)19-13-9(7-17)8-18-12-6-10(16)4-5-11(12)13/h4-6,8H,1-3H3,(H,18,19,20)

- InChIKey: SYQACOLHGFVISV-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC2C(C=1)=NC=C(C#N)C=2NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 395.01307g/mol

- どういたいしつりょう: 395.01307g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 75Ų

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302951-1.0g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 95.0% | 1.0g |

$928.0 | 2025-03-19 | |

| Enamine | EN300-28302951-0.1g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 95.0% | 0.1g |

$817.0 | 2025-03-19 | |

| Enamine | EN300-28302951-10.0g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 95.0% | 10.0g |

$3992.0 | 2025-03-19 | |

| Enamine | EN300-28302951-2.5g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 95.0% | 2.5g |

$1819.0 | 2025-03-19 | |

| Enamine | EN300-28302951-5g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 5g |

$2692.0 | 2023-09-07 | ||

| Enamine | EN300-28302951-1g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 1g |

$928.0 | 2023-09-07 | ||

| Enamine | EN300-28302951-10g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 10g |

$3992.0 | 2023-09-07 | ||

| Enamine | EN300-28302951-0.25g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 95.0% | 0.25g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-28302951-0.05g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 95.0% | 0.05g |

$780.0 | 2025-03-19 | |

| Enamine | EN300-28302951-0.5g |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate |

2680784-13-6 | 95.0% | 0.5g |

$891.0 | 2025-03-19 |

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

2680784-13-6 (tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate) 関連製品

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量